6,7-DIETHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
6,7-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex structure that includes a chromene core
Preparation Methods
The synthesis of 6,7-DIETHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
6,7-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
6,7-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
6,7-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds, such as:
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share a similar chromene core but differ in their functional groups and biological activities.
2H-Chromenes: These compounds have a similar structure but may have different substituents at various positions, leading to different chemical and biological properties
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
6,7-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-3-18-13-9-8-11-10-6-5-7-12(10)16(17)20-14(11)15(13)19-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
CVURHXLRSSLYEP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
Origin of Product |
United States |
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